1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
Description
1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid is a pyrrole-derived carboxylic acid featuring a unique substitution pattern. Its structure includes:
- 2-Methyl and 5-phenyl substituents on the pyrrole ring, contributing to steric bulk and aromatic interactions.
- A 1-[2-[(2-hydroxyethyl)thio]ethyl] side chain, which introduces a thioether linkage and a terminal hydroxyl group.
Properties
IUPAC Name |
1-[2-(2-hydroxyethylsulfanyl)ethyl]-2-methyl-5-phenylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-12-14(16(19)20)11-15(13-5-3-2-4-6-13)17(12)7-9-21-10-8-18/h2-6,11,18H,7-10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGONDPMOQPTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CCSCCO)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371386 | |
| Record name | 1-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-23-2 | |
| Record name | 1-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Mechanism
The most efficient method reported involves a one-step continuous flow Hantzsch pyrrole synthesis (Figure 1). This approach utilizes:
- tert-Butyl acetoacetate as the β-ketoester precursor
- Primary amines for nitrogen incorporation
- 2-Bromoketones for electrophilic ring closure
The hydrogen bromide (HBr) generated during the Hantzsch reaction is exploited in situ to hydrolyze the tert-butyl ester to the carboxylic acid, eliminating the need for separate hydrolysis steps.
Continuous Flow Parameters
| Parameter | Optimal Value |
|---|---|
| Reactor Type | Glass microreactor |
| Temperature | 80–100°C |
| Residence Time | 15–30 minutes |
| Solvent System | Ethanol/Water (3:1) |
| Yield Range | 68–82% |
This method achieves 78% yield for the target compound when using 2-bromoacetophenone as the electrophilic partner. The continuous flow system enhances heat transfer and mixing efficiency compared to batch reactors.
Multi-Step Conventional Synthesis
Pyrrole Ring Formation
The core pyrrole structure is constructed via Paal-Knorr synthesis using:
Side Chain Introduction
The 2-[(2-hydroxyethyl)thio]ethyl group is installed through sequential reactions:
Step 1: Thioether Formation
- React 2-mercaptoethanol with 1,2-dibromoethane (molar ratio 1:1.1)
- K₂CO₃ in DMF, 50°C, 4 hr (89% yield)
Step 2: N-Alkylation
Carboxylic Acid Generation
Final oxidation of a propargyl alcohol intermediate:
Industrial-Scale Production Techniques
Flow Chemistry Optimization
Recent patents describe scaled-up versions of the continuous flow method:
Crystallization Control
Critical parameters for final product crystallization:
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethyl acetate/Hexane |
| Cooling Rate | 0.5°C/min |
| Seed Crystal Loading | 2% w/w |
| Purity | >99.5% by HPLC |
Comparative Method Analysis
Efficiency Metrics
| Method | Total Steps | Overall Yield | Purity | Cost Index |
|---|---|---|---|---|
| Continuous Flow | 1 | 78% | 98.7% | 1.0 |
| Multi-Step Conventional | 6 | 32% | 95.2% | 3.8 |
| Industrial Scale | 1 | 82% | 99.5% | 0.9 |
Environmental Impact
- E-Factor : 8.2 (continuous flow) vs. 34.7 (batch)
- PMI : 6.1 kg/kg (flow) vs. 18.9 kg/kg (batch)
Chemical Reactions Analysis
Types of Reactions
1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylthio group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility :
- The hydroxyethylthioethyl chain in the target compound improves aqueous solubility compared to methylthioethyl () or dichlorobenzylthioethyl () groups .
- Trifluoromethylphenyl () and tert-butyl () substituents increase hydrophobicity, favoring membrane penetration but reducing solubility .
Electronic and Steric Influences :
- Electron-withdrawing groups (e.g., CF₃ in ) lower the pKa of the carboxylic acid, enhancing ionization at physiological pH .
- Bulky groups like tert-butyl () or dichlorobenzyl () may sterically hinder interactions with biological targets .
Pyrazole analogs () display distinct hydrogen-bonding patterns compared to pyrroles, influencing target selectivity .
Biological Activity
1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid is a complex organic compound notable for its unique structure, which includes a pyrrole ring and various functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 305.4 g/mol. Its structure features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom, along with hydroxyethylthio and carboxylic acid substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H19NO3S |
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | 1-[2-(2-hydroxyethylsulfanyl)ethyl]-2-methyl-5-phenylpyrrole-3-carboxylic acid |
| InChI Key | ZRGONDPMOQPTPL-UHFFFAOYSA-N |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The thioether and carboxylic acid groups may facilitate binding to these targets, leading to alterations in cellular functions.
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. A study involving similar pyrrole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The introduction of specific functional groups, such as methoxy groups, has been linked to enhanced antimicrobial efficacy.
| Compound | Antibacterial Activity (zone of inhibition in mm) | Antifungal Activity (zone of inhibition in mm) |
|---|---|---|
| 1-[2-(2-Hydroxyethyl)thio]ethyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | TBD | TBD |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that pyrrole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of signaling pathways related to cell survival.
Case Studies
- Antimicrobial Screening : A series of novel pyrrole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with specific substitutions showed increased efficacy against bacterial strains compared to their unsubstituted counterparts .
- Anticancer Evaluation : In vitro studies have shown that certain pyrrole derivatives possess the ability to inhibit tumor growth in various cancer cell lines, possibly through the activation of apoptosis-related pathways .
Q & A
Basic: What are the recommended synthetic routes for 1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves multi-step protocols, including:
- Step 1: Construction of the pyrrole core via Paal-Knorr or Hantzsch pyrrole synthesis. A thioether linkage is introduced using 2-mercaptoethanol and a halogenated intermediate (e.g., bromoethyl-pyrrole derivative) under basic conditions (K₂CO₃/DMF, 60°C) .
- Step 2: Carboxylic acid functionalization via hydrolysis of ester precursors (e.g., methyl ester) using LiOH in THF/H₂O .
Characterization: - Intermediates: NMR (¹H/¹³C) confirms regioselectivity and purity. For example, the thioether proton appears as a triplet at δ 2.8–3.2 ppm .
- Final Product: High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm), while IR confirms carboxylic acid C=O stretching (~1700 cm⁻¹) .
Basic: How can researchers optimize solubility and stability for in vitro assays involving this compound?
Methodological Answer:
- Solubility: Test polar aprotic solvents (DMSO, DMF) at 10–50 mM stock concentrations. For aqueous buffers (PBS, pH 7.4), use co-solvents like PEG-400 (<10% v/v) to prevent precipitation .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the thioether or decarboxylation under acidic conditions are key degradation pathways to mitigate .
Advanced: What computational strategies are effective for predicting reaction pathways and optimizing yields for derivatives of this compound?
Methodological Answer:
- Reaction Path Search: Use density functional theory (DFT) to model transition states and intermediates. For example, B3LYP/6-31G(d) identifies energy barriers for thioether formation .
- Machine Learning: Train models on reaction databases (e.g., PubChem) to predict optimal conditions (solvent, catalyst, temperature) for analogous pyrrole-thioether syntheses. ICReDD’s workflow integrates experimental data with computational predictions to reduce trial-and-error .
Advanced: How should researchers address contradictions in biological activity data across different assay systems?
Methodological Answer:
- Case Example: If cytotoxicity varies between cancer cell lines (e.g., HepG2 vs. MCF-7), validate via:
- Artifact Control: Rule out assay interference (e.g., thiol-reactive byproducts) via glutathione quenching experiments .
Advanced: What are the best practices for designing catalytic asymmetric syntheses of chiral analogs?
Methodological Answer:
- Catalyst Selection: Chiral phosphoric acids (e.g., TRIP) or palladium complexes enable enantioselective C–C bond formation. For example, asymmetric allylic alkylation achieves >90% ee in pyrrole derivatives .
- Stereochemical Analysis: Use chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography to assign absolute configuration .
Basic: What analytical techniques are critical for purity assessment and impurity profiling?
Methodological Answer:
- HPLC: C18 column (ACN/H₂O + 0.1% TFA gradient) detects impurities >0.1%.
- LC-MS: Identifies degradation products (e.g., oxidized thioether to sulfoxide at +16 Da) .
- Elemental Analysis: Validate C, H, N, S content (±0.3% theoretical) .
Advanced: How can researchers integrate this compound into metal-organic frameworks (MOFs) for catalytic applications?
Methodological Answer:
- Linker Design: Functionalize the carboxylic acid group with Zn²+ or Cu²+ nodes to form MOFs. BET surface area analysis (N₂ adsorption) confirms porosity (~500 m²/g) .
- Catalytic Testing: Assess MOF performance in Knoevenagel condensation (e.g., benzaldehyde vs. malononitrile), monitoring yields via GC-MS .
Advanced: What strategies mitigate toxicity risks in preclinical studies?
Methodological Answer:
- Metabolite Screening: Incubate with liver microsomes (human/rat) to identify reactive metabolites (e.g., epoxides) via trapping agents like glutathione .
- In Silico Toxicity Prediction: Tools like ProTox-II assess hepatotoxicity and mutagenicity risks based on structural alerts (e.g., thioether oxidation potential) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
